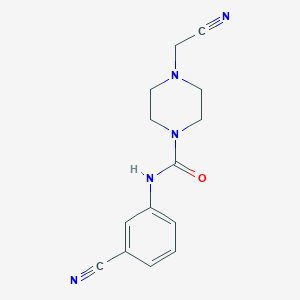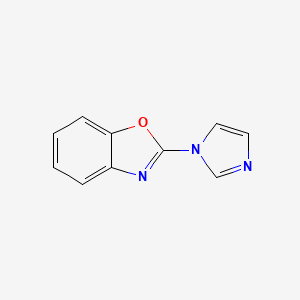![molecular formula C12H16N2O5S B7575927 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. MPPA belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit the activity of certain enzymes that are involved in various physiological and pathological processes.
Mechanism of Action
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid works by inhibiting the activity of enzymes known as carbonic anhydrases, which are involved in various physiological and pathological processes. These enzymes play a role in the regulation of pH balance, ion transport, and fluid secretion in the body. By inhibiting the activity of carbonic anhydrases, 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid can affect these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of carbonic anhydrases, which can affect pH balance, ion transport, and fluid secretion in the body. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the physiological and pathological processes in which these enzymes are involved. However, one of the limitations of using 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. One area of research is the development of new cancer therapies based on the inhibition of carbonic anhydrases by 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid. Another area of research is the study of the anti-inflammatory effects of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid and its potential use in the treatment of various inflammatory conditions. Additionally, further research is needed to determine the safety and efficacy of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in humans, which may lead to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid involves the reaction of 4-(methylcarbamoyl)benzenesulfonyl chloride with 3-aminopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid in its pure form.
Scientific Research Applications
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. 3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
3-[methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-13-12(17)9-3-5-10(6-4-9)20(18,19)14(2)8-7-11(15)16/h3-6H,7-8H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOSBCVYCANOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)